![molecular formula C12H16ClNO4S B2858699 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-77-1](/img/structure/B2858699.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid” is a chemical compound with the molecular formula C12H16ClNO4S . It is also known as N-[(4-chlorophenyl)sulfonyl]-L-leucine . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group, which is further connected to an amino group. This amino group is part of a 4-methylpentanoic acid structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.78 . It has a predicted boiling point of 463.1±55.0 °C and a melting point of 136-138°C . The predicted density is 1.330±0.06 g/cm3 . The pKa is predicted to be 3.38±0.21 .科学的研究の応用
Antibody Generation and ELISA Development
The generation of antibodies with broad specificity for sulfonamide antibiotics highlights a significant application in scientific research, specifically in the development of sensitive enzyme-linked immunosorbent assays (ELISAs). These antibodies are engineered to detect a wide range of sulfonamide antibiotic congeners, demonstrating the versatility of sulfonamide derivatives in creating selective immunoreagents. This approach uses antibodies raised against sulfonamide-linked haptens to achieve selectivity against common aminobenzenesulfonylamino moieties, employing theoretical calculations and molecular modeling tools. Such innovations enable direct and accurate measurements in complex matrices like milk without prior sample cleanup, complying with regulatory standards for antibiotic use in the veterinary field (J. Adrián et al., 2009).
Macrocyclic Aromatic Ether Sulfone Synthesis
In the realm of polymer chemistry, the synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups represents another application. By employing pseudo high dilution techniques, these compounds are synthesized from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. The resulting macrocycles are then used to create polyamides with aromatic diamines, contributing to the advancement in materials science by providing new pathways for designing polymers with specific properties (Barbara Rodewald & H. Ritter, 1997).
Antiviral Compound Development
The chemical exploration leading to the synthesis of sulfonamide derivatives for antiviral purposes showcases another critical application. By starting from 4-chlorobenzoic acid and through a series of chemical transformations, new sulfonamide derivatives are synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This work exemplifies the potential of sulfonamide-based compounds in contributing to the development of new antiviral agents, indicating the broad applicability of this chemical class in drug discovery (Zhuo Chen et al., 2010).
Enhancing ATRA-Induced Cell Differentiation
A particularly novel application is found in the enhancement of all-trans retinoic acid (ATRA)-induced differentiation in leukemia cells. 2-{[(3, 4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) has been shown to potentiate ATRA-induced cell differentiation in acute promyelocytic leukemia HL-60 cells. This combination reduces the effective concentrations needed for both chemicals and induces complete differentiation, demonstrating the potential of phenyl-acetic acid (PAA) analogs as differentiation-inducing agents in cancer therapy (Huihui Chen et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXKZOSVQFXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


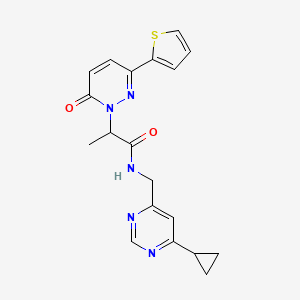
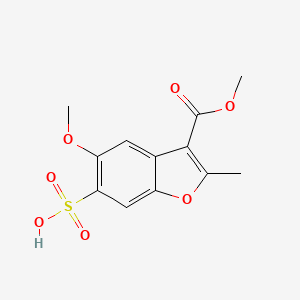

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)
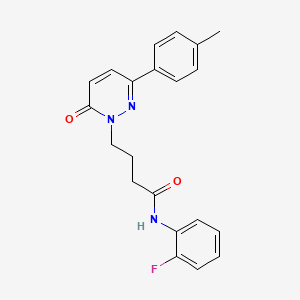

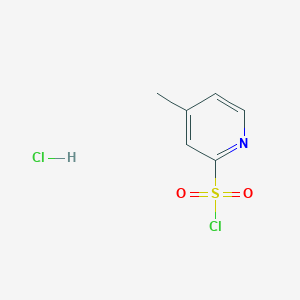
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
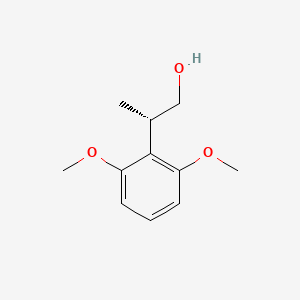
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)